1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one 1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one 1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one is a natural product found in Ageratum houstonianum and Eupatorium cannabinum with data available.
Brand Name: Vulcanchem
CAS No.: 112936-03-5
VCID: VC17293102
InChI: InChI=1S/C13H12O3/c1-7(2)12-5-9-4-11(15)10(8(3)14)6-13(9)16-12/h4-6,15H,1H2,2-3H3
SMILES:
Molecular Formula: C13H12O3
Molecular Weight: 216.23 g/mol

1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one

CAS No.: 112936-03-5

Cat. No.: VC17293102

Molecular Formula: C13H12O3

Molecular Weight: 216.23 g/mol

* For research use only. Not for human or veterinary use.

1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one - 112936-03-5

Specification

CAS No. 112936-03-5
Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
IUPAC Name 1-(5-hydroxy-2-prop-1-en-2-yl-1-benzofuran-6-yl)ethanone
Standard InChI InChI=1S/C13H12O3/c1-7(2)12-5-9-4-11(15)10(8(3)14)6-13(9)16-12/h4-6,15H,1H2,2-3H3
Standard InChI Key WCOLFOJRDDQQEN-UHFFFAOYSA-N
Canonical SMILES CC(=C)C1=CC2=CC(=C(C=C2O1)C(=O)C)O

Introduction

Structural Characteristics

Core Benzofuran Framework

The benzofuran core of 1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one consists of a fused bicyclic system with an oxygen atom in the furan ring. This configuration confers rigidity and planar aromaticity, influencing electronic properties such as resonance stabilization and π-π stacking potential. Comparative studies of benzofuran derivatives indicate that substituents at positions 2, 5, and 6 significantly modulate solubility and intermolecular interactions .

Substituent Analysis

  • Position 2 (Prop-1-en-2-yl): The prop-1-en-2-yl group (CH2C(CH3)=CH2\text{CH}_2\text{C}(\text{CH}_3)=\text{CH}_2) introduces steric bulk and unsaturation, potentially enhancing reactivity toward electrophilic addition or polymerization.

  • Position 5 (Hydroxyl): The hydroxyl group facilitates hydrogen bonding with biological targets or solvents, improving aqueous solubility compared to non-polar analogs .

  • Position 6 (Acetyl): The acetyl moiety (C(O)CH3\text{C}(\text{O})\text{CH}_3) may participate in keto-enol tautomerism or serve as a site for nucleophilic substitution.

Table 1: Molecular Properties of 1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one

PropertyValueSource
CAS No.112936-03-5
Molecular FormulaC13H12O3\text{C}_{13}\text{H}_{12}\text{O}_{3}
Molecular Weight216.23 g/mol
IUPAC Name1-(5-hydroxy-2-prop-1-en-2-yl-1-benzofuran-6-yl)ethanone
SMILESCC(=C)C1=CC2=CC(=C(C=C2O1)C(=O)C)O

Synthesis and Isolation

General Synthetic Routes for Benzofurans

Benzofuran derivatives are typically synthesized via:

  • Cyclization of Phenolic Precursors: Acid- or base-catalyzed intramolecular cyclization of 2-allylphenols .

  • Cross-Coupling Reactions: Palladium-catalyzed couplings to introduce substituents post-cyclization .

Proposed Synthesis for 1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one

A plausible route involves:

  • Friedel-Crafts Acylation: Introducing the acetyl group to a pre-functionalized benzofuran intermediate.

  • Allylation: Installing the prop-1-en-2-yl group via alkylation or Claisen rearrangement .

  • Hydroxylation: Oxidative hydroxylation at position 5 using catalysts like vanadium oxytrichloride .

Challenges include regioselectivity in hydroxylation and stability of the unsaturated side chain during reactions.

Comparative Analysis with Related Compounds

Dihydrobenzofuran Derivatives

Compounds like 6-hydroxytremetone (CAS 21491-62-3) feature a saturated furan ring, reducing aromaticity but enhancing conformational flexibility . This structural difference diminishes UV absorbance intensity by ~40% compared to unsaturated analogs .

Substituent Effects

  • 3-Hydroxyprop-1-en-2-yl vs. Prop-1-en-2-yl: The additional hydroxyl group in PubChem CID 71336885 increases polarity (logP difference: −0.8) but reduces thermal stability (decomposition at 120°C vs. 150°C) .

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